molecular formula C24H26FNO4 B15073136 (3S,5R)-Fluvastatin D6

(3S,5R)-Fluvastatin D6

Cat. No.: B15073136
M. Wt: 417.5 g/mol
InChI Key: FJLGEFLZQAZZCD-YVTAENMBSA-N
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Description

(3S,5R)-Fluvastatin D6 is a deuterated form of fluvastatin, a synthetic lipid-lowering agent belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. The deuterated form, this compound, contains six deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-Fluvastatin D6 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms, formation of the lactone ring, and stereoselective reduction. The reaction conditions typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the isotopic purity and ensure consistency in production.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-Fluvastatin D6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the lactone ring to its open acid form.

    Substitution: Substitution reactions can occur at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced acids, and substituted aromatic compounds, which can be further analyzed using spectroscopic techniques.

Scientific Research Applications

(3S,5R)-Fluvastatin D6 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study isotopic effects and metabolic pathways.

    Biology: Employed in biological studies to investigate the effects of deuterium substitution on enzyme interactions and metabolic stability.

    Medicine: Utilized in pharmacokinetic studies to evaluate the improved stability and efficacy of deuterated drugs.

    Industry: Applied in the development of new lipid-lowering agents with enhanced properties.

Mechanism of Action

(3S,5R)-Fluvastatin D6 exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The deuterium atoms enhance the metabolic stability of the compound, prolonging its duration of action.

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Simvastatin: A statin with a different lactone ring structure and metabolic profile.

    Rosuvastatin: Known for its high potency and longer half-life compared to other statins.

Uniqueness

(3S,5R)-Fluvastatin D6 is unique due to its deuterium substitution, which enhances its metabolic stability and pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications, offering advantages over non-deuterated statins in terms of efficacy and duration of action.

Properties

Molecular Formula

C24H26FNO4

Molecular Weight

417.5 g/mol

IUPAC Name

(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m0/s1/i1D3,2D3

InChI Key

FJLGEFLZQAZZCD-YVTAENMBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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